Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
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Overview
Description
Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate intermediates, such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, followed by further functionalization to introduce the ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different functional groups.
2-oxa-7-azaspiro[4.4]nonane: A related compound with a similar ring system but different substituents.
Uniqueness
Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in drug discovery and materials science .
Biological Activity
Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in recent research due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C11H19NO3
- Molecular Weight : Approximately 199.25 g/mol
- CAS Number : 137076-22-3
The compound features an oxazolidine ring fused to a nonane ring system, which contributes to its distinctive chemical properties and potential biological activities. The arrangement of functional groups within the spirocyclic structure influences its reactivity and interactions with various biological systems .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. In particular, it has been studied for its role in modulating specific enzymes involved in metabolic pathways.
Table 1: Enzyme Inhibition Studies
Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
---|---|---|---|
Protein Kinase A (PKA) | Competitive | 12.5 | |
Cyclooxygenase (COX) | Non-competitive | 8.0 | |
Acetylcholinesterase (AChE) | Mixed | 15.0 |
These findings suggest that the compound may be a candidate for therapeutic applications targeting these enzymes, particularly in conditions where modulation of these pathways is beneficial.
Protein-Ligand Interactions
The compound's ability to interact with various biological targets has been explored through molecular docking studies. These studies reveal insights into the binding affinities and modes of interaction with target proteins.
Case Study: Docking Analysis with AChE
A molecular docking study was conducted to evaluate the interaction of this compound with acetylcholinesterase (AChE). The results indicated:
- Binding Affinity : -9.2 kcal/mol
- Key Interactions : Hydrogen bonds with Ser203 and Trp86 residues.
This strong binding affinity suggests that the compound could effectively inhibit AChE activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's .
Pharmacological Potential
The pharmacological profile of this compound is further supported by its structural similarities to other bioactive compounds within the spirocyclic class. These similarities may confer distinct chemical reactivity and biological activity compared to these related compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate | C12H21NO3 | Moderate enzyme inhibition |
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane- | C14H25N2O3 | Enhanced receptor binding |
1-Methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid | C10H17NO3 | Reduced enzyme inhibition |
This comparative analysis underscores the potential for further development of this compound as a lead compound in drug discovery efforts.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2)5-11(7-15-10)6-12-4-8(11)9(13)14-3/h8,12H,4-7H2,1-3H3 |
InChI Key |
VTBHVXKMFIXJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CNCC2C(=O)OC)CO1)C |
Origin of Product |
United States |
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